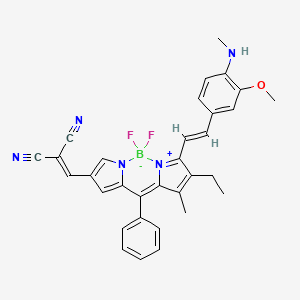
Bod-NH-NP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BOD-NH-NP is a fluorescent probe specifically designed for the detection of endogenous nitric oxide through the endothelial nitric oxide synthase (eNOS) enzymatic pathway . This compound is particularly useful in imaging studies due to its ability to emit fluorescence upon interaction with nitric oxide, making it a valuable tool in biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOD-NH-NP involves the incorporation of a BODIPY fluorescent dye, which is known for its excellent optical properties . The specific synthetic routes and reaction conditions for this compound are not widely detailed in the literature, but it typically involves standard organic synthesis techniques such as condensation reactions and purification steps like chromatography .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. given its application in research, it is likely produced in specialized chemical laboratories under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
BOD-NH-NP primarily undergoes reactions that involve the detection of nitric oxide. This includes:
Oxidation: The probe reacts with nitric oxide, leading to a change in its fluorescence properties.
Substitution: The probe can undergo substitution reactions where the nitric oxide interacts with specific functional groups on the probe.
Common Reagents and Conditions
Common reagents used with this compound include nitric oxide donors and various solvents that facilitate the reaction. The conditions typically involve physiological pH and temperature to mimic biological environments .
Major Products Formed
The major product formed from the reaction of this compound with nitric oxide is a fluorescent complex that can be detected using imaging techniques .
Scientific Research Applications
BOD-NH-NP has a wide range of applications in scientific research:
Mechanism of Action
BOD-NH-NP exerts its effects through the following mechanism:
Detection of Nitric Oxide: The probe contains a reaction site that interacts with nitric oxide, leading to a change in its fluorescence properties.
Molecular Targets and Pathways: The primary target is nitric oxide, and the pathway involved is the eNOS enzymatic pathway, which is responsible for the production of nitric oxide in endothelial cells.
Comparison with Similar Compounds
Similar Compounds
BODIPY-based Probes: Other probes based on BODIPY fluorescent dyes are similar in structure and function but may target different molecules or pathways.
Nitric Oxide Probes: Various other nitric oxide probes exist, such as DAF-FM and DAF-2, which also detect nitric oxide but may have different sensitivity and specificity.
Uniqueness
BOD-NH-NP is unique due to its specific design for detecting endogenous nitric oxide through the eNOS pathway, providing high sensitivity and specificity in biological imaging applications .
Properties
Molecular Formula |
C32H28BF2N5O |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
2-[[11-ethyl-2,2-difluoro-12-[(E)-2-[3-methoxy-4-(methylamino)phenyl]ethenyl]-10-methyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C32H28BF2N5O/c1-5-26-21(2)32-31(25-9-7-6-8-10-25)29-16-23(15-24(18-36)19-37)20-39(29)33(34,35)40(32)28(26)14-12-22-11-13-27(38-3)30(17-22)41-4/h6-17,20,38H,5H2,1-4H3/b14-12+ |
InChI Key |
BJVFFPYCSSGFJG-WYMLVPIESA-N |
Isomeric SMILES |
[B-]1(N2C=C(C=C2C(=C3[N+]1=C(C(=C3C)CC)/C=C/C4=CC(=C(C=C4)NC)OC)C5=CC=CC=C5)C=C(C#N)C#N)(F)F |
Canonical SMILES |
[B-]1(N2C=C(C=C2C(=C3[N+]1=C(C(=C3C)CC)C=CC4=CC(=C(C=C4)NC)OC)C5=CC=CC=C5)C=C(C#N)C#N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


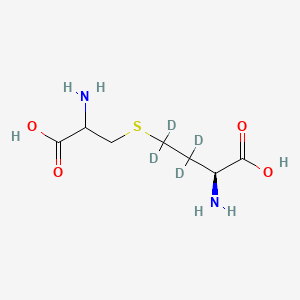

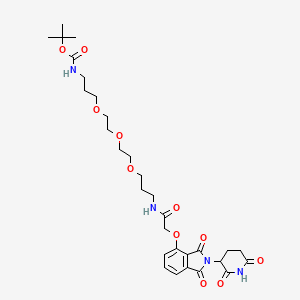
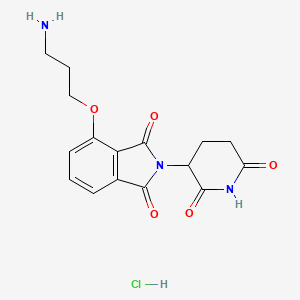
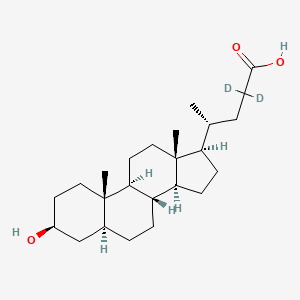
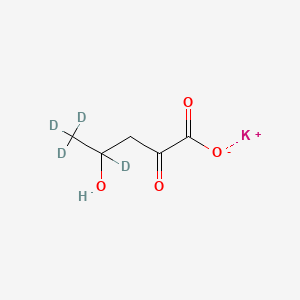
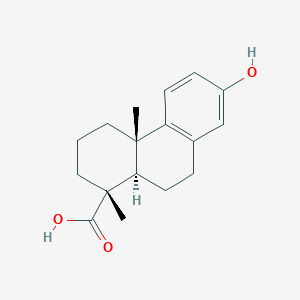

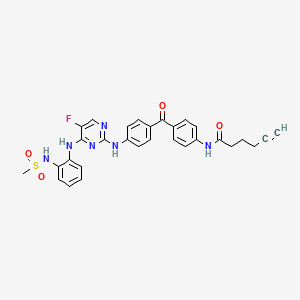
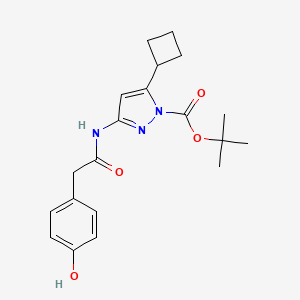
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
